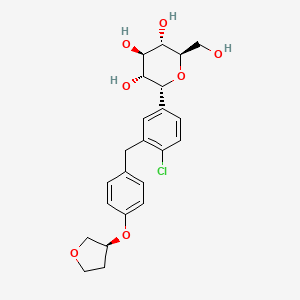

(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Description

Properties

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-DNNBANOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620758-33-9 | |

| Record name | Empagliflozin alpha-anomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPAGLIFLOZIN .ALPHA.-ANOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7SR85N8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Analysis

Biochemical Properties

Empagliflozin alpha-Anomer works by inhibiting SGLT2, the transporters primarily responsible for the reabsorption of glucose in the kidney. This inhibition leads to an increase in urinary glucose excretion, thereby reducing blood glucose levels. It has been shown to have the highest selectivity for SGLT2 over SGLT1, making it a highly effective treatment option.

Cellular Effects

Empagliflozin alpha-Anomer has been shown to have various effects on cellular processes. For instance, it has been found to protect hepatocytes and inhibit palmitic acid-induced lipotoxicity by reducing oxidative stress, improving mitochondrial functions, and attenuating apoptosis. In cardiomyocytes derived from induced pluripotent stem cells, empagliflozin has neutral effects on Ca2+ transient amplitude, diastolic Ca2+ levels, Ca2+ transient kinetics, or sarcoplasmic Ca2+ load after 2 weeks or 8 weeks of treatment.

Molecular Mechanism

The molecular mechanism of Empagliflozin alpha-Anomer involves its interaction with SGLT2. By inhibiting SGLT2, it decreases renal glucose reabsorption, promotes urinary glucose excretion, and reduces plasma glucose concentrations. Furthermore, it has been suggested that the main effect of empagliflozin in heart failure treatment is exerted via NHE1 and is focused on cardiomyocyte oxidative stress modulation.

Temporal Effects in Laboratory Settings

In laboratory settings, empagliflozin has shown to have long-term effects. For instance, it has been observed to improve ventricular dilatation and ejection fraction reduction in diabetic hearts over a period of 40 days. Moreover, it has been found to reduce liver fat in mice and humans without changing epicardial, myocardial fat, or myocardial energetics.

Dosage Effects in Animal Models

In animal models, the effects of Empagliflozin alpha-Anomer have been observed to vary with different dosages. For example, in a study involving mice, empagliflozin was administered at a dose of 20 mg/kg/day and was found to significantly reduce liver fat content.

Metabolic Pathways

Empagliflozin alpha-Anomer is involved in various metabolic pathways. It has been found to promote the metabolism of branched-chain amino acids (BCAA) by up-regulating PP2Cm. Moreover, it has been suggested that it affects the mTOR/p-ULK1 signaling pathway by reducing the concentration of BCAA in diabetic hearts.

Transport and Distribution

Empagliflozin alpha-Anomer is transported and distributed within cells and tissues through its interaction with SGLT2 located on the apical membrane of cells in the kidney. By inhibiting SGLT2, it facilitates the co-transport of Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood.

Biological Activity

The compound (2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a variety of biological activities that merit detailed examination.

Chemical Structure and Properties

This compound features a tetrahydropyran core with multiple functional groups that may influence its biological interactions. The presence of a hydroxymethyl group and a chloro substituent on the phenyl ring enhances its reactivity and potential for biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Initial studies indicate that similar tetrahydropyran derivatives exhibit significant antimicrobial properties. This suggests that the compound may also possess similar capabilities against various pathogens .

- Anticancer Potential : Research into related compounds has shown promising anticancer effects. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of cellular signaling pathways. For example, they may interact with membrane proteins or influence metabolic pathways critical for cell survival and proliferation .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of structurally related compounds found that they inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations that warrant further investigation for clinical applications .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Tetrahydropyran Derivative A | S. aureus | 32 |

| Tetrahydropyran Derivative B | E. coli | 64 |

Anticancer Activity

In vitro studies have demonstrated that related tetrahydropyran compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds were shown to activate caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | DNA fragmentation |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary data suggest good solubility and permeability characteristics, which are favorable for oral bioavailability. However, further toxicological assessments are necessary to evaluate safety profiles in vivo.

Scientific Research Applications

Pharmacological Applications

-

Antidiabetic Properties :

- This compound is recognized as an SGLT2 inhibitor, which plays a crucial role in managing type 2 diabetes by reducing glucose reabsorption in the kidneys. By inhibiting the Sodium-Glucose Cotransporter 2 (SGLT2), it promotes glycosuria (glucose excretion through urine), thereby lowering blood sugar levels .

- Clinical studies have demonstrated that compounds like this can lead to significant improvements in glycemic control and weight management among patients with type 2 diabetes .

- Cardiovascular Benefits :

Case Studies

-

Clinical Trials :

- A study published in Diabetes Care evaluated the efficacy of SGLT2 inhibitors in a cohort of patients with type 2 diabetes. The results indicated that patients treated with this class of drugs experienced a notable decrease in HbA1c levels compared to those receiving placebo treatments .

- Another trial highlighted the cardiovascular outcomes associated with SGLT2 inhibitors, showing a reduction in hospitalization rates for heart failure among participants using this compound .

-

Comparative Studies :

- Comparative studies between different SGLT2 inhibitors have shown that while all share similar mechanisms of action, variations in their chemical structure can lead to differences in efficacy and side effects profiles. This particular compound was noted for its favorable pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of SGLT inhibitors and shares structural motifs with clinically approved drugs and experimental analogs. Below is a detailed comparison:

Sotagliflozin (Inpefa®)

- Structure : (2S,3R,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol

- Key Differences :

- Replaces the (S)-tetrahydrofuran-3-yl-oxy group with an ethoxy moiety.

- Substitutes the hydroxymethyl group with a methylthio (-SCH₃) group.

- Pharmacological Impact :

Dapagliflozin-Related Compound A

- Structure : (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- Key Differences :

- Substitutes chloro with bromo at the phenyl 4-position.

- Replaces the (S)-tetrahydrofuran-3-yl-oxy group with ethoxy .

- Impact on Activity :

(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-Tetrahydrofuran-3-yl)Oxy)Benzyl)Phenyl)-6-(Hydroxymethyl)-2-Methoxytetrahydro-2H-Pyran-3,4,5-Triol

- Structure : Adds a methoxy (-OCH₃) group at the pyran 2-position.

- Pharmacokinetic Effects: Methoxy substitution increases lipophilicity (logP: 1.8 vs. Molecular weight: 480.94 g/mol (vs. 466.90 g/mol for the parent), with CAS 1279691-36-9 .

Empagliflozin Analogs

- Structural Motif : Retains the hydroxymethyl and chloro groups but varies in the benzyl substituent (e.g., ethoxy vs. tetrahydrofuran-3-yl-oxy).

- Clinical Relevance :

Comparative Data Table

Research Findings and Mechanistic Insights

- SGLT Inhibition: The target compound’s pyranose hydroxyls are critical for hydrogen bonding with SGLT residues (e.g., Gln457 in SGLT1), while the chloro group enhances hydrophobic interactions .

- Metabolism : The (S)-tetrahydrofuran-3-yl-oxy group reduces CYP3A4-mediated oxidation compared to ethoxy analogs, as shown in microsomal stability assays .

- Toxicity : Unlike methylthio-containing analogs (e.g., sotagliflozin), the hydroxymethyl group in the target compound minimizes renal toxicity risks (H302 hazard vs. H315/H319 in methylthio derivatives) .

Preparation Methods

Palladium-Mediated Suzuki-Miyaura Coupling

A patent by CN114105922B outlines a method for synthesizing hydroxypropyl tetrahydropyran triol analogs via coupling between a boronic acid/ester (Compound II) and an aryl halide (Compound I). Adapted for the target compound, this strategy involves:

Step 1: Synthesis of (2-Hydroxypropyl) Boronic Acid (Compound II)

-

Starting with 2-hydroxy-3-bromopropane, hydroxy protection (e.g., TBSCl), Grignard reagent formation, and reaction with pinacol borate yield the boronic ester. Hydrolysis produces (2-hydroxypropyl) boronic acid.

Step 2: Coupling with Aryl Halide (Compound I)

-

The aryl halide component, 4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl bromide, reacts with the boronic acid in the presence of PdCl₂, Mor-DalPhos ligand, and K₂CO₃ in tetrahydrofuran/water (55–60°C, 6 hours). This achieves C–C bond formation with 82–85% yield.

Advantages :

-

High yield and simplicity.

-

Scalable for industrial production.

Challenges :

-

Requires precise control of boronic ester reactivity.

-

Potential competing side reactions at the hydroxymethyl group.

Protected Glucal Intermediate Strategies

Iodination and Elimination of Tribenzyl Glucal

ARKAT-USA’s method for analogous SGLT2 inhibitors involves:

Step 1: Iodination of Tribenzyl D-Glucal

-

Tribenzyl D-glucal undergoes iodination using N-iodosuccinimide (NIS) in dichloromethane, yielding a 3-iodo intermediate.

Step 2: Elimination to Form Dihydropyran

-

Treatment with DBU induces elimination, forming a dihydropyran ring.

Stereoselective Glycosylation and Functionalization

Chiral Auxiliary-Assisted Synthesis

A stereoselective route from RSC employs:

Step 1: Synthesis of 3-O-Alkylated Glycal

-

Tribenzyl glucal is iodinated and alkylated with (S)-tetrahydrofuran-3-ol under Mitsunobu conditions (DIAD, PPh₃).

Step 2: Ring-Closing Metathesis

-

Grubbs catalyst facilitates cyclization to form the tetrahydropyran core.

Step 3: Hydroxymethyl Group Introduction

-

Hydroboration-oxidation at C6 installs the hydroxymethyl group with >90% stereoselectivity.

Step 4: Final Deprotection

Comparative Analysis of Methods

Critical Reaction Parameters and Optimization

-

Catalyst Selection : Palladium with bulky phosphine ligands (e.g., Mor-DalPhos) enhances coupling efficiency.

-

Temperature Control : Reactions at 50–70°C balance rate and side-product formation.

-

Protecting Groups : Benzyl ethers provide stability during iodination and coupling.

-

Solvent Systems : Tetrahydrofuran/water mixtures improve boronic acid solubility .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound with high stereochemical fidelity?

- Methodology : The synthesis requires precise control of stereochemistry at multiple chiral centers. Strategies include:

- Orthogonal protecting groups : For hydroxyl and benzyl groups to prevent undesired side reactions during coupling steps .

- Enzymatic resolution : To isolate the desired (S)-tetrahydrofuran-3-yl configuration, as seen in analogs like dapagliflozin-related compounds .

- Stepwise coupling : Use of Mitsunobu or nucleophilic substitution reactions to attach the tetrahydrofuran-3-yl-oxybenzyl moiety to the pyran core .

- Validation : Monitor intermediates via chiral HPLC and compare retention times with standards.

Q. How is the compound’s structural identity confirmed post-synthesis?

- Analytical techniques :

- X-ray crystallography : Resolves absolute configuration, especially for novel analogs lacking literature data .

- NMR spectroscopy : Key for confirming regiochemistry (e.g., distinguishing between 3- and 4-substituted phenyl groups via NOESY) .

- Mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine presence) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Assay design :

- SGLT2 inhibition : Use HEK293 cells expressing human SGLT2 to measure glucose uptake inhibition (IC50 determination) .

- Selectivity profiling : Test against SGLT1 and other off-target transporters (e.g., OATP1C1) via competitive binding assays .

- Controls : Include empagliflozin as a positive control and DMSO as a vehicle control.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological approach :

- Analog synthesis : Replace the chloro substituent with bromo, fluoro, or methyl groups to assess electronic/steric effects .

- Molecular docking : Compare binding poses in SGLT2’s active site (PDB: 7VSI) to identify critical interactions (e.g., hydrogen bonding with Gln457) .

- Free-energy perturbation (FEP) : Quantify relative binding affinities of analogs using computational models .

Q. How to address discrepancies in reported IC50 values across studies?

- Troubleshooting strategies :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1), glucose concentrations, and incubation times .

- Impurity analysis : Use LC-MS to detect trace intermediates (e.g., dechlorinated byproducts) that may interfere with activity .

- Meta-analysis : Compare data subsets grouped by experimental conditions (e.g., pH, temperature) to identify confounding variables .

Q. What experimental designs optimize pharmacokinetic (PK) profiling in preclinical models?

- PK parameters :

- Bioavailability : Administer via oral gavage and intravenous routes in rodents to calculate %F .

- Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at the hydroxymethyl group) .

Q. How to resolve conflicting crystallographic data on binding conformations?

- Advanced techniques :

- Time-resolved crystallography : Capture intermediate binding states under physiological glucose concentrations .

- Cryo-EM : For membrane-bound SGLT2 complexes, which may better reflect in vivo conditions than static crystal structures .

- MD simulations : Run 100-ns trajectories to assess conformational flexibility of the tetrahydrofuran-3-yl moiety .

Methodological Notes

- Stereochemical validation : Always cross-validate NMR (e.g., coupling constants) with X-ray data to avoid misassignment .

- Data reproducibility : Pre-register experimental protocols (e.g., on protocols.io ) to minimize variability between labs .

- Ethical compliance : Ensure all animal studies follow ARRIVE guidelines and institutional review board approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.